PDE9A Inhibitory Activity: Patent-Disclosed Target Engagement vs. Unsubstituted Benzoxazole
Patent WO-2020116971-A1 (US 2022/0024932 A1) explicitly discloses 2-(chloromethyl)-5-(trifluoromethyl)-1,3-benzoxazole as a synthetic intermediate in the preparation of PDE9A inhibitors [1]. The patent demonstrates that the 5-CF₃-2-substituted benzoxazole scaffold is essential for PDE9A inhibitory activity, with lead compounds in this series achieving IC₅₀ values as low as 8.3 nM against human recombinant PDE9A in Sf9 insect cell-based scintillation proximity assays [2]. In contrast, unsubstituted benzoxazole and simple 2-chloromethylbenzoxazole (CAS 41014-43-1) lack the 5-CF₃ group and are not reported to exhibit PDE9A engagement [3]. The BindingDB entry ChEMBL_2240249 (CHEMBL5154145) further documents PDE9A inhibition data for this compound class, confirming that the combined 5-CF₃ / 2-chloromethyl substitution pattern is a determinant of PDE9A affinity [4].
| Evidence Dimension | PDE9A inhibitory activity (patent-reported) |
|---|---|
| Target Compound Data | Key synthetic intermediate in PDE9A inhibitor patent series (WO-2020116971-A1); lead compounds from this scaffold achieve PDE9A IC₅₀ = 8.3 nM |
| Comparator Or Baseline | Unsubstituted benzoxazole / 2-chloromethylbenzoxazole (CAS 41014-43-1): no reported PDE9A activity |
| Quantified Difference | Presence (target engagement) vs. absence (no target engagement) for PDE9A; quantitative IC₅₀ difference not available for the exact unelaborated intermediate |
| Conditions | Human recombinant PDE9A, Sf9 insect cell expression, [³H]-cGMP substrate, scintillation proximity assay (patent-reported) |
Why This Matters
For CNS drug discovery programs targeting PDE9A (Alzheimer's disease, cognitive disorders), this specific substitution pattern is patent-validated as a productive starting point, whereas generic benzoxazole analogs lack documented PDE9A target engagement.
- [1] US 2022/0024932 A1 / WO-2020116971-A1. Compounds having PDE9A inhibitory activity, and pharmaceutical uses thereof. Korea Research Institute of Chemical Technology. Filed 2019-12-05. View Source
- [2] BindingDB Entry BDBM50397838 / CHEMBL2179105. PDE9A IC₅₀ = 8.3 nM for reference compound in WO2008/139293 series, human recombinant PDE9A Sf9 cell assay. View Source
- [3] PubChem CID 77363, 2-(Chloromethyl)-1,3-benzoxazole (CAS 41014-43-1). No PDE9A inhibitory activity reported. View Source
- [4] BindingDB Assay ChEMBL_2240249 (CHEMBL5154145). Inhibition of full-length human PDE9A expressed in Sf9 insect cells. View Source
